Ethyl 1-benzylazetidine-2-carboxylate

Ring expansion Stevens rearrangement Pyrrolidine synthesis

Ethyl 1-benzylazetidine-2-carboxylate (CAS 54773-11-4, C₁₃H₁₇NO₂, MW 219.28) is an N-benzyl-substituted azetidine-2-carboxylic acid ethyl ester. The molecule consists of a strained four-membered azetidine ring bearing a benzyl group on the nitrogen and an ethyl ester at the 2-position.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 54773-11-4
Cat. No. B1313665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzylazetidine-2-carboxylate
CAS54773-11-4
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN1CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyMDWJXMWPDZPGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Benzylazetidine-2-carboxylate (CAS 54773-11-4): Core Structural and Physicochemical Baseline


Ethyl 1-benzylazetidine-2-carboxylate (CAS 54773-11-4, C₁₃H₁₇NO₂, MW 219.28) is an N-benzyl-substituted azetidine-2-carboxylic acid ethyl ester . The molecule consists of a strained four-membered azetidine ring bearing a benzyl group on the nitrogen and an ethyl ester at the 2-position . Key physicochemical properties include a calculated LogP of 1.76, a topological polar surface area of 29.54 Ų, and no hydrogen bond donors, which differentiate it from its free carboxylic acid analog [1]. This compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis .

Why Methyl, tert-Butyl, or Free Acid Azetidine-2-carboxylate Analogs Cannot Substitute for Ethyl 1-Benzylazetidine-2-carboxylate


Azetidine-2-carboxylate esters are not interchangeable across different N-substituents or ester groups because each modification fundamentally alters the reactivity profile, physicochemical properties, and biological performance of the scaffold. The N-benzyl group provides aromatic interactions and steric bulk absent in simple N-alkyl or N-H analogs, while the ethyl ester imparts a distinct balance of lipophilicity, metabolic stability, and chemical reactivity that methyl, tert-butyl, or free acid derivatives cannot replicate [1]. In ring-expansion chemistry, the ester moiety serves as a stabilizing group for the [1,2]-shift; substrates lacking this stabilization undergo competing exocyclic benzyl migration, leading to different products [1]. In enzymatic resolution, only the ethyl ester—not the methyl ester—has been demonstrated as the preferred substrate for the Sumitomo esterase, enabling scalable production of enantiopure (S)-N-benzylazetidine-2-carboxylic acid [2]. These compound-specific properties mean that substituting a different ester or N-substitution pattern would compromise synthetic outcomes, enantioselectivity, or downstream applicability.

Quantitative Differentiation Evidence for Ethyl 1-Benzylazetidine-2-carboxylate vs. Closest Analogs


Ring-Expansion Regioselectivity: Ethyl Ester Enables Exclusive Stevens [1,2]-Shift vs. Competing Benzyl Migration in Methyl and Unsubstituted Analogs

In the copper-catalyzed reaction of N-substituted azetidine-2-carboxylate esters with diazocarbonyl compounds, the nature of the ester at the 2-position dictates the reaction outcome: substrates bearing a single ester-stabilizing group (e.g., methyl 1-benzylazetidine-2-carboxylate or ethyl 1-benzylazetidine-2-carboxylate) undergo exclusive ring expansion via [1,2]-shift to furnish substituted pyrrolidines. In contrast, substrates with two carbonyl groups and lacking this stabilization undergo competing exocyclic benzyl migration instead of ring expansion [1]. The ethyl ester analog has also been employed in intramolecular ylide generation, demonstrating comparable reactivity to the methyl ester in the formation of pyrrolizidine alkaloid precursors [2].

Ring expansion Stevens rearrangement Pyrrolidine synthesis Ammonium ylide

Enzymatic Enantioselective Resolution: Ethyl Ester Is the Preferred Substrate for Industrial (S)-N-Benzylazetidine-2-carboxylic Acid Production

Sumitomo Chemical Co. developed and patented a dedicated esterase enzyme (derived from Aspergillus flavus ATCC11492) specifically for the asymmetric hydrolysis of racemic N-benzylazetidine-2-carboxylic acid ethyl ester to yield enantiopure (S)-N-benzylazetidine-2-carboxylic acid, an intermediate for pharmaceuticals [1]. A subsequent patent (US 6,936,445) describes an immobilized enzyme preparation using a styrene-divinylbenzene copolymer with 200–500 Å pores, enabling industrial-scale production and simplified product isolation [2]. Critically, both patents explicitly specify the ethyl ester (not the methyl, tert-butyl, or benzyl ester) as the substrate for this enzymatic process, establishing the ethyl ester as the uniquely qualified starting material for this industrial biocatalytic route [1][2].

Enzymatic resolution Esterase Chiral building block Enantioselective hydrolysis

Procurement-Grade Purity and Physicochemical Identity Differentiating Ethyl Ester from Carboxylic Acid Analog

Commercially available ethyl 1-benzylazetidine-2-carboxylate (CAS 54773-11-4) is supplied at 95–98% purity by multiple vendors . The ethyl ester (MW 219.28, LogP 1.76, zero H-bond donors) differs substantially from the corresponding carboxylic acid, 1-benzylazetidine-2-carboxylic acid (CAS 18085-40-0; MW 191.23, one H-bond donor), which is supplied at 95–97% purity [1]. The higher LogP and absence of an acidic proton in the ester confer distinct solubility and membrane permeability profiles, making it a more suitable intermediate for reactions requiring anhydrous conditions or organic solvent solubility [1].

Purity specification Physicochemical properties Procurement Quality control

Chemical Reactivity as a Proline Analog Precursor: Ethyl Ester Facilitates Ring-Opening and Incorporation into Peptidomimetics

Azetidine-2-carboxylic acid (Aze) is a well-established proline surrogate that imposes conformational constraint in peptidomimetic design [1]. The ethyl ester serves as a protected, lipophilic precursor to the free amino acid, enabling incorporation into peptides under standard coupling conditions after ester hydrolysis [2]. Unlike the methyl ester, which is commonly employed in alkaloid total synthesis (e.g., turneforcidine and platynecine) [3], the ethyl ester provides a balance of reactivity and stability suitable for multi-step synthetic sequences where the methyl ester may be too labile or the tert-butyl ester too hindered for efficient deprotection [2]. The N-benzyl group serves as both a protecting group and a pharmacophoric element, distinguishing this compound from N-H or N-acyl azetidine-2-carboxylates used in simpler proline analog studies [1].

Proline analog Peptidomimetic Azetidine-2-carboxylic acid Conformational constraint

Validated Application Scenarios for Ethyl 1-Benzylazetidine-2-carboxylate in Research and Industrial Sourcing


Industrial-Scale Enzymatic Production of Enantiopure (S)-N-Benzylazetidine-2-carboxylic Acid

Ethyl 1-benzylazetidine-2-carboxylate is the required substrate for the patented Sumitomo esterase process (JP2001046084A; US 6,936,445) that produces enantiopure (S)-N-benzylazetidine-2-carboxylic acid, a key pharmaceutical intermediate [1]. The immobilized enzyme preparation enables industrial-scale resolution with simplified product recovery. This application is exclusive to the ethyl ester; no other ester analog is claimed.

Synthesis of Substituted Pyrrolidines via Ammonium Ylide [1,2]-Stevens Rearrangement

The N-benzyl-2-ethoxycarbonyl substitution pattern is essential for directing exclusive ring expansion to pyrrolidines. Under Cu(acac)₂ catalysis with diazocarbonyl compounds, substrates bearing a single ester at the 2-position undergo complete Stevens [1,2]-shift with no competing benzyl migration [2]. This reactivity profile is distinct from bis(carbonyl)-substituted azetidines, which give the opposite selectivity.

Synthesis of N-Benzyl-Protected Azetidine-Containing Peptidomimetics

As a protected proline analog precursor, the ethyl ester enables incorporation of the azetidine scaffold into peptides after controlled hydrolysis. The N-benzyl group provides orthogonal protection and potential aromatic pharmacophoric interactions not available with N-H or N-acetyl azetidine-2-carboxylates [3]. The ethyl ester's intermediate hydrolysis profile offers a strategic advantage over the more labile methyl ester or the sterically hindered tert-butyl ester.

Procurement of a High-Purity Chiral Building Block with Documented Supply Chain

With purity specifications of 95–98% from multiple vendors (AKSci, BOC Sciences, AiFChem) and a defined CAS registry number (54773-11-4), this compound offers reliable sourcing for research programs requiring reproducible quality. Its zero H-bond donor count and LogP of 1.76 differentiate it from the free acid form (CAS 18085-40-0), making it the preferred form for reactions under anhydrous or aprotic conditions [4].

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